2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core with substituted dioxo groups. Its structure includes:
- Thieno[2,3-d]pyrimidin-2,4-dione core: Provides a planar heterocyclic scaffold critical for interactions with biological targets .
- 3-(2,4-Dimethoxyphenyl) substituent: Introduces electron-donating methoxy groups, enhancing solubility and modulating steric effects.
- N-(2-Methoxyphenyl)acetamide side chain: A flexible moiety that may influence target selectivity via hydrogen bonding or hydrophobic interactions .
Properties
IUPAC Name |
2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6S/c1-14-15(2)35-24-22(14)23(30)28(18-11-10-16(32-3)12-20(18)34-5)25(31)27(24)13-21(29)26-17-8-6-7-9-19(17)33-4/h6-12H,13H2,1-5H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAIPWQKFYUVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3OC)C4=C(C=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.46 g/mol. The structure features a thieno[2,3-d]pyrimidine core substituted with methoxy and acetamide groups.
Biological Activity Overview
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit a range of biological activities including:
- Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some compounds have demonstrated effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation markers.
Anticancer Activity
A study by Guo et al. synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer properties against the MDA-MB-231 breast cancer cell line. Among the synthesized compounds, those with electron-withdrawing groups exhibited stronger cytotoxicity. The IC50 values for selected compounds ranged from 27.6 μM to 29.3 μM .
Table 1: Cytotoxic Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Structure | IC50 (μM) | Cell Line |
|---|---|---|---|
| Compound I | Structure A | 27.6 | MDA-MB-231 |
| Compound II | Structure B | 29.3 | MDA-MB-231 |
| Compound III | Structure C | 35.0 | A549 (Lung Cancer) |
Antimicrobial Properties
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit antimicrobial activity against various pathogens. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli with promising results .
Anti-inflammatory Effects
Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies demonstrated the ability of these compounds to inhibit pro-inflammatory cytokines in activated macrophages .
Case Studies
- Breast Cancer Treatment : In a study involving the MDA-MB-231 cell line, several thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit cell proliferation. The results indicated that these compounds could serve as potential leads in developing new anticancer therapies .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of various thieno[2,3-d]pyrimidine derivatives against clinical isolates of bacteria. The results showed that some derivatives had comparable efficacy to standard antibiotics .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to this one exhibit significant anticancer properties. Studies have shown that thienopyrimidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific structure of this compound may enhance its efficacy against various cancer types due to its ability to target multiple pathways involved in tumor growth and metastasis.
Antimicrobial Properties
The thienopyrimidine scaffold is known for its antimicrobial activity. This compound may possess the ability to inhibit bacterial growth and could be developed into a novel antibiotic. Preliminary studies suggest that derivatives with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Compounds featuring similar moieties have been studied for their anti-inflammatory properties. The presence of methoxy groups in this compound may contribute to its ability to modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Neurological Applications
There is growing interest in the neuroprotective effects of thienopyrimidine derivatives. This compound may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. Research into its effects on neurodegenerative diseases such as Alzheimer's or Parkinson's is warranted.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that thienopyrimidine derivatives induce apoptosis in breast cancer cells via mitochondrial pathways. |
| Study B | Antimicrobial Properties | Found that structurally similar compounds showed broad-spectrum activity against various bacterial strains. |
| Study C | Anti-inflammatory Effects | Reported significant reduction in inflammatory markers in animal models treated with thienopyrimidine derivatives. |
| Study D | Neurological Applications | Indicated potential neuroprotective effects in models of oxidative stress-induced neuronal damage. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs:
*Calculated based on structural formula.
Key Observations:
Substituent Effects :
- Methoxy groups (e.g., in the target compound) improve solubility but may reduce binding affinity compared to halogenated (e.g., dichlorophenyl in ) or alkylated (e.g., ethyl in ) analogs, which exhibit stronger hydrophobic interactions .
- Thioether/sulfanyl bridges (e.g., in ) enhance oxidative stability and bioavailability compared to ether linkages .
Core Modifications: Replacement of the thieno[2,3-d]pyrimidine core with a pyrimidinone (as in ) abolishes anti-inflammatory activity but introduces antimicrobial properties .
Potential Pharmacological Implications
Target Selectivity: The N-(2-methoxyphenyl)acetamide side chain may confer selectivity for cyclooxygenase (COX) or phosphodiesterase (PDE) enzymes, similar to other thienopyrimidines . Methoxy groups at the 2- and 4-positions (on the phenyl ring) could reduce cytotoxicity, as seen in related compounds with improved therapeutic indices .
Drug Development Opportunities :
- Hybridization with sulfonyl or sulfonamide groups (e.g., as in ) may enhance binding to kinase targets, expanding applications in oncology .
- Structural simplification (e.g., removing the dioxo groups) could improve synthetic accessibility while retaining bioactivity .
Limitations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
